![molecular formula C7H8BFO2 B068219 2-Fluoro-5-methylphenylboronic acid CAS No. 166328-16-1](/img/structure/B68219.png)
2-Fluoro-5-methylphenylboronic acid
Overview
Description
“2-Fluoro-5-methylphenylboronic acid” is a chemical compound with the molecular formula C7H8BFO2 and a molecular weight of 153.95 . It is a white crystal .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-methylphenylboronic acid” is represented by the linear formula FC6H3(CH3)B(OH)2 . The InChI string is InChI=1S/C7H8BFO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
.
Chemical Reactions Analysis
“2-Fluoro-5-methylphenylboronic acid” is used as a reactant in various chemical reactions. For instance, it is used in the monoarylation of dibromoarenes, catalyzed by palladium-phosphine in the presence of potassium carbonate . It is also used in the preparation of homoleptic diarylmercurials .
Physical And Chemical Properties Analysis
“2-Fluoro-5-methylphenylboronic acid” is a solid substance . Its melting point ranges from 144 to 153 °C . The exact pH value is not available .
Scientific Research Applications
Organic Synthesis
“2-Fluoro-5-methylphenylboronic acid” is often used in organic synthesis. It is used as a reactant for monoarylation of dibromoarenes . This process is catalyzed by palladium-phosphine in the presence of potassium carbonate .
Preparation of Homoleptic Diarylmercurials
This compound is also used in the preparation of homoleptic diarylmercurials . These are compounds where a mercury atom is bonded to two identical aryl groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds. “2-Fluoro-5-methylphenylboronic acid” is used as a reactant in this process .
Synthesis of 9,10-diarylanthracenes
“2-Fluoro-5-methylphenylboronic acid” is used in the synthesis of 9,10-diarylanthracenes . These compounds are used as molecular switches, which have applications in the field of molecular electronics .
Cross-Coupling with Carbazolyl or Aryl Halides
This compound is also used in cross-coupling reactions with carbazolyl or aryl halides . This reaction is used to form carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds .
Safety and Hazards
“2-Fluoro-5-methylphenylboronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is advised .
Future Directions
Mechanism of Action
Target of Action
2-Fluoro-5-methylphenylboronic acid is a type of organoboron compound Organoboron compounds are generally known to interact with various organic groups during chemical reactions .
Mode of Action
The compound is often used as a reactant in various chemical reactions, including the Suzuki-Miyaura cross-coupling . In this process, the compound interacts with its targets through a mechanism involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound is involved in the suzuki-miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds . This reaction is crucial in various fields, including pharmaceuticals, agrochemicals, and materials science .
Result of Action
The primary result of the action of 2-Fluoro-5-methylphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 2-Fluoro-5-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a specific set of conditions, including the presence of a palladium catalyst and a base . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
properties
IUPAC Name |
(2-fluoro-5-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLODKAZZRDLUKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438469 | |
Record name | 2-Fluoro-5-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methylphenylboronic acid | |
CAS RN |
166328-16-1 | |
Record name | 2-Fluoro-5-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-methylbenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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